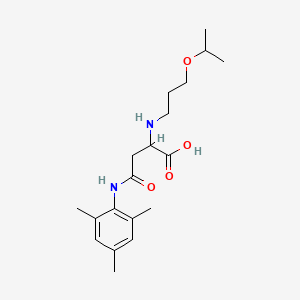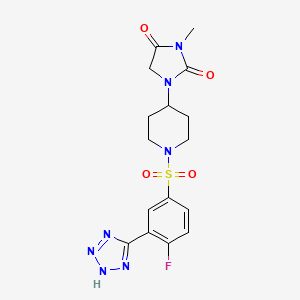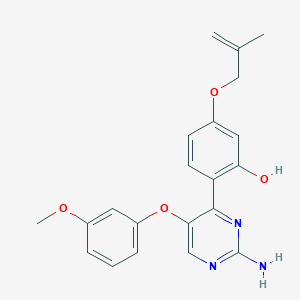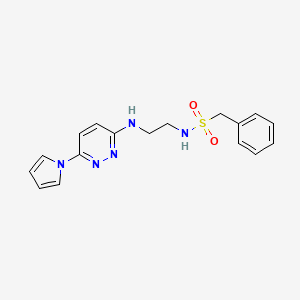
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide, also known as PPME, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mechanism of Action
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide works by inhibiting the activity of certain enzymes in the body, including tyrosine kinases and topoisomerases. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in various tissues. N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has also been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation in various tissues, and the inhibition of beta-amyloid peptide aggregation. Additionally, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has been shown to have antioxidant properties, and it can scavenge free radicals in the body.
Advantages and Limitations for Lab Experiments
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for certain enzymes. Additionally, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has been shown to have low toxicity in animal studies. However, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has some limitations for lab experiments, including its limited solubility in certain solvents and its potential to interact with other compounds in the body.
Future Directions
There are several future directions for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide research, including the development of new synthesis methods to improve yields and reduce costs. Additionally, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide could be studied further for its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide could be studied for its potential applications in treating other diseases, such as autoimmune diseases and cardiovascular diseases.
Synthesis Methods
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide can be synthesized using various methods, including the reaction of 2-(6-bromo-3-pyridazinyl)ethanamine with 1-(phenylmethylsulfonyl)-3-(2-pyridyl)thiourea. Another method involves the reaction of 2-(6-bromo-3-pyridazinyl)ethanamine with 1-(phenylmethylsulfonyl)piperazine. These methods have been optimized to produce high yields of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, and it can induce apoptosis in cancer cells. N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory properties, and it can reduce inflammation in various tissues. Additionally, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has been studied for its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-phenyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-25(24,14-15-6-2-1-3-7-15)19-11-10-18-16-8-9-17(21-20-16)22-12-4-5-13-22/h1-9,12-13,19H,10-11,14H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZVTFJTZCBKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

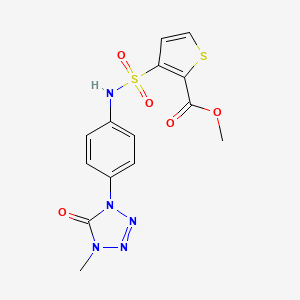
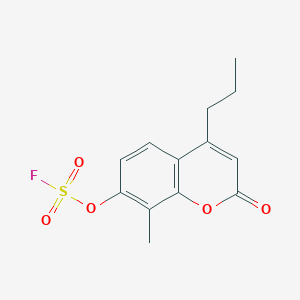
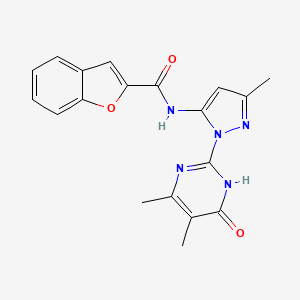
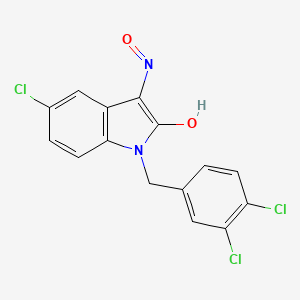

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2404630.png)


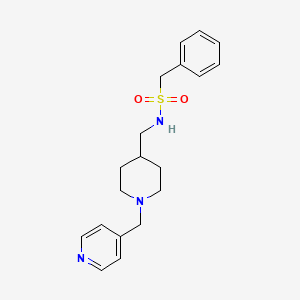
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
